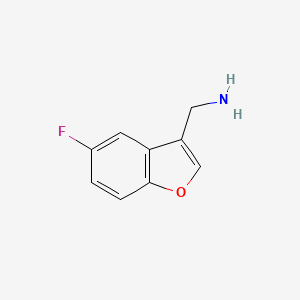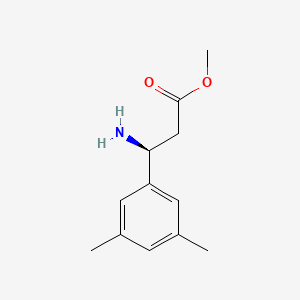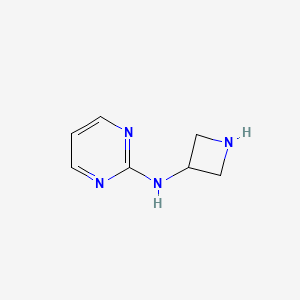
N-(azetidin-3-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(azetidin-3-yl)pyrimidin-2-amine: is a heterocyclic compound that features both azetidine and pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the coupling of an amine with a halogenated pyrimidine using a palladium catalyst.
Nucleophilic Substitution: Another route involves the nucleophilic substitution of a halogenated pyrimidine with azetidine under basic conditions.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(azetidin-3-yl)pyrimidin-2-amine can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Hydrogenated derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(azetidin-3-yl)pyrimidin-2-amine serves as a versatile building block in organic synthesis, enabling the construction of more complex heterocyclic systems .
Biology and Medicine: This compound has shown potential as a partial agonist for histamine H3 receptors, which are involved in the regulation of neurotransmitter release in the central nervous system. This makes it a promising candidate for the development of drugs targeting neurological disorders .
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of various therapeutic agents .
Wirkmechanismus
N-(azetidin-3-yl)pyrimidin-2-amine exerts its effects primarily through its interaction with histamine H3 receptors. As a partial agonist, it binds to these receptors and modulates the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine. This modulation affects various physiological processes, including sleep-wake regulation, cognition, and food intake .
Vergleich Mit ähnlichen Verbindungen
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: This compound is also a partial agonist for histamine H3 receptors and shares a similar structure with N-(azetidin-3-yl)pyrimidin-2-amine.
N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine: This compound is used in various biological applications and has a similar pyrimidine core.
Uniqueness: this compound is unique due to its specific combination of azetidine and pyrimidine moieties, which confer distinct pharmacological properties, particularly its partial agonist activity at histamine H3 receptors .
Eigenschaften
Molekularformel |
C7H10N4 |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
N-(azetidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4/c1-2-9-7(10-3-1)11-6-4-8-5-6/h1-3,6,8H,4-5H2,(H,9,10,11) |
InChI-Schlüssel |
GBPZECRPLNUWDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)NC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


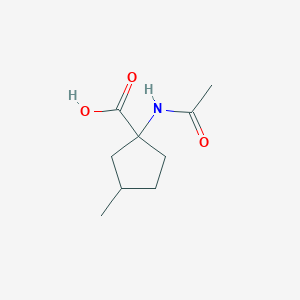
![N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
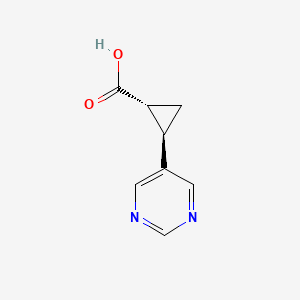
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)

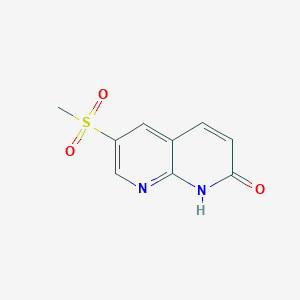
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)

